molecular formula C7H16ClNO5 B8614955 1-(Methoxymethyl)-1-methylpyrrolidin-1-ium perchlorate CAS No. 820958-83-6

1-(Methoxymethyl)-1-methylpyrrolidin-1-ium perchlorate

Cat. No. B8614955
Key on ui cas rn: 820958-83-6
M. Wt: 229.66 g/mol
InChI Key: DFRXUGJLUHJQOW-UHFFFAOYSA-M
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Patent
US08366956B2

Procedure details

A 0.44 g quantity of potassium fluoride (product of Wako Pure Chemical Ind. Ltd.) was dissolved in 11 g of deionized water, and 1.74 g of N-methoxymethyl-N-methylpyrrolidinium perchlorate was added to the solution. The mixture was reacted at room temperature for 1.5 hours, whereby the reaction was terminated. With addition of 100 ml of methanol, the reaction mixture was filtered. The filtrate was concentrated and dried in a vacuum. The residue was then dissolved in dichloromethane, the solution was again filtered with a membrane filter, and the filtrate was concentrated and dried, giving 1.05 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].Cl([O-])(=O)(=O)=O.[CH3:8][O:9][CH2:10][N+:11]1([CH3:16])[CH2:15][CH2:14][CH2:13][CH2:12]1>O>[F-:1].[CH3:8][O:9][CH2:10][N+:11]1([CH3:16])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
11 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].COC[N+]1(CCCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
whereby the reaction was terminated
ADDITION
Type
ADDITION
Details
With addition of 100 ml of methanol
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the solution was again filtered with a membrane
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[F-].COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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